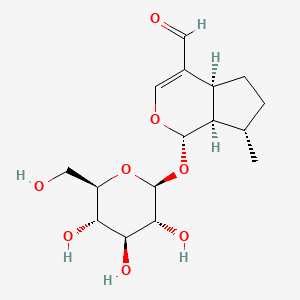
Iridotrial glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridotrial glucoside is a terpene glycoside.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Research has shown that iridoids, including iridotrial glucoside, possess significant anti-inflammatory effects. These compounds have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis. In vitro and in vivo studies indicate that iridoids can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are critical in inflammation processes .
Antioxidant Activity
This compound exhibits potent antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus preventing cellular damage and oxidative stress-related diseases. Studies have demonstrated that iridoids can enhance the body’s antioxidant defense mechanisms, contributing to their therapeutic potential against conditions like cancer and cardiovascular diseases .
Antimicrobial Effects
The antimicrobial activity of iridoid glycosides has been documented in various studies. This compound has shown efficacy against a range of pathogens, including bacteria and fungi. This property is particularly beneficial in developing natural antimicrobial agents to combat antibiotic resistance .
Neuroprotective Effects
Recent research highlights the neuroprotective effects of iridoids, including this compound. These compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Pest Resistance
Iridoid glycosides are known to play a role in plant defense mechanisms against herbivores and pathogens. The presence of these compounds can deter feeding by non-adapted herbivores, thereby enhancing plant survival and productivity . This application is particularly relevant in sustainable agriculture practices.
Plant Growth Regulation
Studies suggest that iridoids may influence plant growth and development by modulating hormonal pathways. This could lead to applications in agricultural biotechnology aimed at enhancing crop yields and resilience against environmental stresses .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Park et al., 2010 | Hydrolysis of iridoids increased COX-2 inhibition | Potential anti-inflammatory treatments |
| Božunović et al., 2018 | Demonstrated antimicrobial effects of secologanin derivatives | Development of natural pesticides |
| Geerlings et al., 2000 | Characterized β-glucosidase involved in iridoid metabolism | Enhancing pest resistance in crops |
Propiedades
Fórmula molecular |
C16H24O8 |
|---|---|
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |
Clave InChI |
MRIFZKMKTDPBHR-MDHPXLNESA-N |
SMILES |
CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















